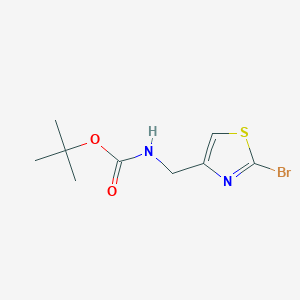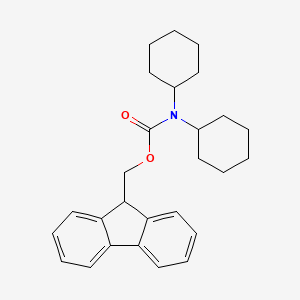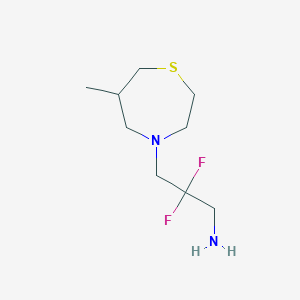
Fenistil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenistil, also known as dimetindene, is a first-generation selective histamine H1 antagonist. It is commonly used as an antihistamine and anticholinergic agent, both orally and topically, to treat allergic reactions, pruritus, and skin irritations. This compound is effective in relieving symptoms such as itching, swelling, and redness caused by allergic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenistil is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-(1H-indol-3-yl)ethanamine with 2-bromo-1-phenylethanone to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product, dimetindene .
Industrial Production Methods
In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and solvents to facilitate the reactions. The final product is purified through crystallization and filtration techniques to obtain the desired pharmaceutical-grade compound .
Análisis De Reacciones Químicas
Types of Reactions
Fenistil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Fenistil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Applied in the treatment of allergic reactions, pruritus, and skin irritations. It is also studied for its potential use in treating other conditions such as chronic rhinitis and sinusitis.
Industry: Utilized in the formulation of pharmaceutical products, including oral drops, gels, and creams .
Mecanismo De Acción
Fenistil exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms such as itching, swelling, and redness. This compound also has anticholinergic properties, which contribute to its effectiveness in treating allergic reactions and pruritus .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with similar therapeutic effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects compared to Fenistil .
Uniqueness of this compound
This compound is unique in its combination of antihistamine and anticholinergic properties. It is effective in both oral and topical formulations, making it versatile for treating various allergic reactions and skin irritations. Additionally, this compound’s selective binding to histamine H1 receptors and minimal passage across the blood-brain barrier contribute to its effectiveness and safety profile .
Propiedades
Fórmula molecular |
C24H28N2O4 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
SWECWXGUJQLXJF-WLHGVMLRSA-N |
SMILES isomérico |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)







